molecular formula C16H17BrN2O3 B4525984 1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid

1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid

Cat. No.: B4525984
M. Wt: 365.22 g/mol
InChI Key: OSQFQAQVUGEMGT-UHFFFAOYSA-N
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Description

1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound that features both an indole and a piperidine moiety The indole structure is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The piperidine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid typically involves multiple steps:

    Formation of the Indole Moiety: The indole nucleus can be synthesized via the Bartoli indole synthesis, which involves the reaction of ortho-nitrotoluene with vinyl Grignard reagents.

    Bromination: The indole moiety is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position.

    Acetylation: The brominated indole is acetylated using acetyl chloride in the presence of a base such as pyridine.

    Coupling with Piperidine: The acetylated indole is then coupled with piperidine-4-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The bromo substituent can be replaced via nucleophilic substitution reactions using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole or piperidine derivatives.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromo substituent.

Scientific Research Applications

1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to bind to various biological targets, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid
  • 1-[(4-fluoro-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid
  • 1-[(4-methyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid

Uniqueness: 1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid is unique due to the presence of the bromo substituent, which can significantly influence its chemical reactivity and biological activity. The bromo group can participate in halogen bonding, potentially enhancing the compound’s interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2-(4-bromoindol-1-yl)acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3/c17-13-2-1-3-14-12(13)6-9-19(14)10-15(20)18-7-4-11(5-8-18)16(21)22/h1-3,6,9,11H,4-5,7-8,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQFQAQVUGEMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CN2C=CC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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